Superior Nanofiltration Membrane Flux vs. Ethylenediamine (EDA) and p-Phenylenediamine (PPD)
In the fabrication of thin-film composite (TFC) polyamide membranes via interfacial polymerization with trimesoyl chloride (TMC), the use of 1,4-diaminocyclohexane (CHD) as the diamine monomer produced a membrane (TFCCHD) with a pure water flux of 192.13 ± 7.11 L·m⁻²·h⁻¹, significantly higher than the fluxes observed for membranes prepared using ethylenediamine (EDA) or p-phenylenediamine (PPD) under identical conditions [1]. This performance advantage is attributed to the steric hindrance of the cyclohexane ring, which slows the polymerization reaction, resulting in a thinner and more permeable polyamide selective layer [1].
| Evidence Dimension | Pure Water Flux of TFC Nanofiltration Membrane |
|---|---|
| Target Compound Data | 192.13 ± 7.11 L·m⁻²·h⁻¹ |
| Comparator Or Baseline | Ethylenediamine (EDA) and p-Phenylenediamine (PPD); flux data for EDA and PPD were significantly lower (exact values not tabulated but described as leading to a 'very dense selective layer' for EDA and a 'thicker polyamide layer' for PPD). |
| Quantified Difference | Substantially higher flux compared to EDA and PPD-based membranes. |
| Conditions | Interfacial polymerization with TMC on a support; tested at 6 bar with 1000 ppm NaCl or 50 ppm dye solution. |
Why This Matters
Higher pure water flux directly translates to increased throughput and lower energy consumption in industrial nanofiltration processes, making CHD the preferred monomer for applications where productivity is paramount.
- [1] Huang, S.-H., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 333. View Source
